![molecular formula C20H18F2N2O4S2 B3007682 N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide) CAS No. 335334-08-2](/img/structure/B3007682.png)
N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide)
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Description
Scientific Research Applications
Corrosion Inhibition in Mild Steel
Research by Singh and Quraishi (2016) explored the use of N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide) as a corrosion inhibitor for mild steel in acidic environments. Their findings suggested that compounds like this can significantly enhance the corrosion resistance of mild steel, with applications in industries like oil well acidization and steel pickling (Singh & Quraishi, 2016).
Synthesis and Polymerization
Fischer, Millan, and Ritter (2013) conducted research on the synthesis of related compounds, focusing on their applications in aqueous solutions and further chemical reactions. Their work contributes to the understanding of the chemical properties and potential applications of these compounds in polymer sciences (Fischer, Millan, & Ritter, 2013).
Fluorescent Material Development
Neilson, Budy, Ballato, and Smith (2008) investigated the development of highly fluorescent materials involving similar compounds. This research has implications for the creation of new materials with specific optical properties, useful in various technological applications (Neilson, Budy, Ballato, & Smith, 2008).
Polymer Electrolyte Membrane Fuel Cells
Fujimoto, Hickner, Cornelius, and Loy (2005) synthesized polyelectrolytes based on poly(phenylene) using a similar process. Their research is particularly relevant in the development of materials for polymer electrolyte membrane fuel cells, highlighting the material's high proton conductivity and thermal stability (Fujimoto, Hickner, Cornelius, & Loy, 2005).
Catalysis in Ethylene Oligomerization
Mote, Gaikwad, Khopade, Gonnade, and Chikkali (2021) researched the use of phosphine-sulfonamide-derived palladium complexes in ethylene oligomerization. This demonstrates the compound's potential role in catalyst design and industrial applications (Mote, Gaikwad, Khopade, Gonnade, & Chikkali, 2021).
properties
IUPAC Name |
N-[4,5-difluoro-2-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O4S2/c1-13-3-7-15(8-4-13)29(25,26)23-19-11-17(21)18(22)12-20(19)24-30(27,28)16-9-5-14(2)6-10-16/h3-12,23-24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDAVJRLOHQADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)C)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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